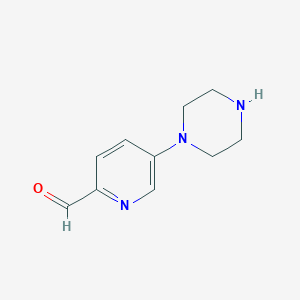

5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5-piperazin-1-ylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C10H13N3O/c14-8-9-1-2-10(7-12-9)13-5-3-11-4-6-13/h1-2,7-8,11H,3-6H2 |

InChI Key |

XWADDXVQSVMSFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 1 Piperazinyl 2 Pyridinecarboxaldehyde

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 5-(1-piperazinyl)-2-pyridinecarboxaldehyde suggests that the most logical disconnection is at the C-N bond between the pyridine (B92270) ring and the piperazine (B1678402) nitrogen. This bond is a key feature of the molecule, and its formation is a critical step in the synthesis. This disconnection strategy simplifies the target molecule into two primary synthons: a piperazine unit and a pyridine ring functionalized with an aldehyde group at the 2-position and an electrophilic center at the 5-position.

The corresponding synthetic equivalents for these synthons are piperazine itself and a 5-halo-2-pyridinecarboxaldehyde, such as 5-chloro- or 5-bromopyridine-2-carboxaldehyde. chemicalbook.comsigmaaldrich.com This approach is favored due to the ready availability of piperazine and the established reactivity of halopyridines in nucleophilic substitution reactions. nih.gov

Precursor Identification and Sourcing Strategies

The successful synthesis of this compound hinges on the availability and reactivity of its key precursors.

Derivatization from 2-Pyridinecarboxaldehyde (B72084) Scaffolds

The pyridine-based precursor is typically a derivative of 2-pyridinecarboxaldehyde. google.com Commercially available starting materials such as 5-chloropyridine-2-carboxaldehyde sigmaaldrich.com or 5-bromopyridine-2-carboxaldehyde chemicalbook.com are ideal electrophiles for this synthesis. These compounds possess a leaving group (halogen) at the 5-position, which is activated towards nucleophilic attack by the electron-withdrawing effect of the nitrogen atom in the pyridine ring and the carboxaldehyde group.

Alternatively, these precursors can be synthesized. For instance, 2-methyl-5-halopyridine can be oxidized to the corresponding aldehyde. nih.gov The synthesis of various pyridine-2-carboxaldehyde derivatives has been documented, providing multiple routes to obtain the necessary scaffold. google.comgoogle.com

Introduction of the Piperazine Moiety via Amination or Substitution Reactions

The introduction of the piperazine ring is accomplished through a nucleophilic substitution or a transition-metal-catalyzed amination reaction.

Nucleophilic Aromatic Substitution (SNAr): This is a common method for forming C-N bonds with electron-deficient aromatic rings like pyridine. nih.govnih.gov In this reaction, the nitrogen atom of piperazine acts as a nucleophile, attacking the carbon atom bearing the halogen at the 5-position of the pyridine ring. The reaction proceeds through a Meisenheimer intermediate, a negatively charged species stabilized by the electron-withdrawing groups on the pyridine ring. nih.gov The subsequent departure of the halide leaving group yields the final product. The reactivity order for halogens in SNAr reactions on activated aryl halides is typically F > Cl > Br > I. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. nih.govchemspider.comnih.gov It is particularly useful when SNAr reactions are sluggish or require harsh conditions. This method can be applied to a wide range of aryl halides, including chlorides, bromides, and triflates. nih.gov The reaction involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base. chemspider.com This method has been successfully used for the amination of various bromopyridines. nih.govresearchgate.net

Direct Synthesis Approaches

The direct synthesis of this compound involves the reaction of the identified precursors under optimized conditions.

Reaction Pathways and Mechanisms

The primary reaction pathway is the nucleophilic aromatic substitution of a 5-halopyridine-2-carboxaldehyde with piperazine. The mechanism involves the nucleophilic attack of the piperazine nitrogen on the C5 position of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen and the 2-carboxaldehyde group facilitates the formation and stabilization of this intermediate. The subsequent elimination of the halide ion restores the aromaticity of the pyridine ring and yields the desired product.

In the case of the Buchwald-Hartwig amination, the reaction proceeds through a catalytic cycle involving oxidative addition of the halopyridine to the palladium(0) complex, followed by coordination of the piperazine and reductive elimination to form the C-N bond and regenerate the catalyst.

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalysis

The efficiency of the synthesis is highly dependent on the reaction conditions.

Temperature: Nucleophilic aromatic substitution reactions on pyridines can often be carried out at elevated temperatures to increase the reaction rate. acs.org The optimal temperature will depend on the specific substrate and solvent used.

Solvent Systems: A variety of solvents can be employed, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being common choices for SNAr reactions. nih.gov For Buchwald-Hartwig aminations, solvents like toluene (B28343) are frequently used. chemspider.com In some cases, reactions can be performed in water, offering a more environmentally benign option. acs.org

Catalysis: For SNAr reactions, a base such as potassium carbonate or triethylamine (B128534) is often added to neutralize the hydrogen halide formed during the reaction. acs.org In Buchwald-Hartwig aminations, the choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and good selectivity. nih.gov Common catalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) paired with ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). chemspider.com

Table 1: Precursors for the Synthesis of this compound

| Precursor | Role |

|---|---|

| 5-Halo-2-pyridinecarboxaldehyde (e.g., 5-chloro- or 5-bromopyridine-2-carboxaldehyde) | Electrophilic pyridine scaffold |

| Piperazine | Nucleophile |

Table 2: General Reaction Conditions for Amination of Halopyridines

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Elevated (e.g., 80-140 °C) | To overcome the activation energy of the reaction. chemspider.comacs.org |

| Solvent | Polar aprotic (e.g., DMF, DMSO) or Aromatic (e.g., Toluene) | To dissolve reactants and facilitate the reaction. chemspider.comnih.gov |

| Base | Inorganic (e.g., K₂CO₃, NaOtBu) or Organic (e.g., Triethylamine) | To neutralize acidic byproducts or as a component of the catalytic system. chemspider.comacs.org |

| Catalyst (for Buchwald-Hartwig) | Palladium source (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., BINAP) | To facilitate the C-N bond formation. chemspider.com |

Advanced Synthetic Techniques

The quest for more efficient and sustainable chemical processes has led to the investigation of several advanced synthetic technologies for the preparation of complex molecules like this compound. These methods aim to overcome the limitations of classical synthesis, such as long reaction times, low yields, and the generation of significant waste.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter timeframes compared to conventional heating methods. acs.orgnih.gov The application of microwave irradiation in the synthesis of heterocyclic compounds, including pyridine and piperazine derivatives, has been well-documented. nih.govmdpi.comnih.gov

In the context of synthesizing this compound, microwave-assisted techniques can be investigated for key reaction steps, such as the nucleophilic aromatic substitution of a suitable pyridine precursor with piperazine. The primary advantage of microwave heating lies in its ability to directly and efficiently heat the solvent and reactants, leading to a rapid increase in temperature and reaction rate. bohrium.com This can be particularly beneficial for reactions that are sluggish under conventional heating. bohrium.com

Research into the microwave-assisted synthesis of related pyrazolopyridines has shown a significant reduction in reaction time and an increase in yield compared to traditional heating methods. bohrium.com For instance, a comparative study could be designed to evaluate the synthesis of a key intermediate.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Hypothetical Intermediate

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 8-12 hours | 65 |

| Microwave Irradiation | 15-30 minutes | 85-95 |

This table is a representative example based on findings for similar heterocyclic compounds and illustrates the potential advantages of microwave-assisted synthesis.

The use of microwave synthesis is also in line with green chemistry principles by improving energy efficiency. acs.org The rapid heating and shorter reaction times contribute to a significant reduction in energy consumption compared to leaving a reaction to heat for several hours.

For the large-scale and continuous production of this compound, flow chemistry presents a compelling alternative to traditional batch processing. beilstein-journals.orgmdpi.com In a flow chemistry setup, reactants are continuously pumped through a reactor where they mix and react. beilstein-journals.org This methodology offers several advantages for industrial-scale synthesis, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. mdpi.comnumberanalytics.com

Key advantages of flow chemistry for scalable production include:

Enhanced Safety: The small reaction volumes within the reactor at any given time minimize the risks associated with handling potentially hazardous reagents or exothermic reactions. mdpi.com

Improved Process Control: Precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize yield and minimize impurities. mdpi.com

Scalability: Scaling up production in a flow system is a matter of running the reactor for a longer duration, rather than using larger and potentially more dangerous reaction vessels. beilstein-journals.org

The Bohlmann-Rahtz pyridine synthesis, for example, has been successfully performed in a microwave flow reactor, which combines the benefits of both technologies for a rapid and efficient process. beilstein-journals.orgresearchgate.net Such a setup could be investigated for the synthesis of the pyridine ring of this compound.

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. researchgate.net The application of these principles to the synthesis of this compound would focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. rsc.orgrsc.org

Key green chemistry considerations for the synthesis would include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are particularly effective in this regard. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, ethanol (B145695), or other bio-based solvents, is a primary goal. biosynce.com Some modern approaches even explore solvent-free reaction conditions, further reducing environmental impact. rsc.org

Energy Efficiency: Employing energy-efficient technologies like microwave-assisted synthesis and flow chemistry can significantly reduce the energy footprint of the manufacturing process. acs.orgmdpi.com Electrochemical synthesis is another emerging technique that aligns with sustainability goals by using electricity to drive reactions, often under mild conditions. acs.org

Catalysis: The use of catalytic reagents in small amounts is superior to stoichiometric reagents. The development of recyclable catalysts is a key area of green chemistry research. rsc.org

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable. For instance, an electrochemical approach for the functionalization of heterocyclic compounds can provide a sustainable route to aldehyde-functionalized molecules. acs.org

Advanced Derivatization and Functionalization of 5 1 Piperazinyl 2 Pyridinecarboxaldehyde

Chemical Transformations of the Pyridinecarboxaldehyde Moiety

The aldehyde group attached to the pyridine (B92270) ring at the 2-position is a key site for a variety of chemical transformations. Its electrophilic nature, influenced by the adjacent pyridine nitrogen, dictates its reactivity towards nucleophiles and its susceptibility to oxidation and reduction.

Formation of Schiff Bases and Imines

The aldehyde functional group of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde is expected to readily undergo condensation reactions with primary amines to form Schiff bases (or imines). This reaction is a cornerstone of coordination chemistry and medicinal chemistry for creating robust ligands and biologically active compounds. wikipedia.org The general synthesis involves reacting the aldehyde with an amine, often in an alcohol solvent like ethanol (B145695), and heating the mixture under reflux to drive the formation of the C=N double bond. sigmaaldrich.com

The reaction can be catalyzed by acids or, in some cases, proceeds simply with heating. The resulting iminopyridine moiety is a highly effective bidentate ligand, capable of coordinating with various metal ions. wikipedia.org This reactivity allows for the synthesis of a vast library of derivatives by varying the amine component.

Table 1: Representative Schiff Base Synthesis from Pyridine-2-carboxaldehyde Derivatives This table illustrates the types of products expected from the reaction of this compound with various primary amines, based on known reactions of similar aldehydes.

| Amine Reactant | Expected Product Type | Typical Reaction Conditions |

| Aromatic Amines (e.g., aniline (B41778) derivatives) | N-Aryl-iminopyridine | Reflux in ethanol |

| Aliphatic Amines (e.g., alkylamines) | N-Alkyl-iminopyridine | Ethanol, room temperature or gentle heating |

| Hydrazines/Hydrazides | Hydrazone | Reflux in ethanol |

| Aminophenols | Iminopyridine with a phenol (B47542) moiety | Reflux in ethanol |

Oxidation and Reduction Reactions of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to different classes of compounds.

Oxidation: The transformation of the aldehyde to a carboxylic acid (5-(1-piperazinyl)picolinic acid) can be achieved using various oxidizing agents. Common methods for oxidizing pyridine aldehydes include using agents like hydrogen peroxide with a suitable catalyst. For instance, metal-free catalytic systems have been developed for the N-oxidation of pyridines, and similar principles can be applied for the side-chain aldehyde oxidation. researchgate.net Another method involves the use of sodium hypochlorite (B82951) with catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). google.com

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol ( [5-(1-piperazinyl)pyridin-2-yl]methanol). A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). youtube.com This reduction is typically performed in an alcohol solvent, such as methanol (B129727) or ethanol, and is highly selective for aldehydes and ketones, leaving other functional groups like amides or esters intact. youtube.comyoutube.com The reaction proceeds via a hydride transfer from the borohydride reagent to the electrophilic carbonyl carbon. youtube.com More complex reducing agents, such as those based on NADH analogues, have also been shown to reduce pyridine-2-carbaldehyde, often catalyzed by metal ions in aqueous media. rsc.org

Nucleophilic Addition Reactions at the Carbonyl Carbon

The carbonyl carbon of the aldehyde group is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This fundamental reaction, known as nucleophilic addition, transforms the sp²-hybridized carbonyl carbon into a tetrahedral sp³-hybridized carbon.

This reactivity opens the door to numerous synthetic possibilities. For example, the addition of hydrogen cyanide (or a cyanide salt like KCN) would lead to the formation of a cyanohydrin. Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the aldehyde to form secondary alcohols, thereby introducing new carbon-carbon bonds. The aldehyde can also participate in aldol (B89426) addition reactions, for instance with pyruvate, to create more complex chiral molecules. sigmaaldrich.com

Condensation Reactions for Scaffold Extension

Beyond simple Schiff base formation, the aldehyde functionality is a key handle for more extensive condensation reactions that build complex molecular scaffolds. These reactions are crucial for creating larger molecules with specific three-dimensional structures. For example, condensation with hydrazide derivatives can yield aroylhydrazones, which are known to be effective tridentate ligands for metal ions like copper(II). nih.gov

These reactions are typically carried out by refluxing the aldehyde and the nucleophilic partner (such as a compound containing an active methylene (B1212753) group or a hydrazide) in a solvent like ethanol. guidechem.com This strategy allows for the bridging of the pyridine-piperazine core to other cyclic or aromatic systems, significantly extending the molecular framework and enabling the synthesis of compounds with diverse properties. guidechem.com

Modifications and Substitutions on the Piperazine (B1678402) Ring

The piperazine ring contains a secondary amine (N-H) that serves as a nucleophilic center, providing a second, independent site for derivatization on the this compound scaffold.

N-Alkylation and N-Acylation Strategies

Functionalization of the secondary amine on the piperazine ring is commonly achieved through N-alkylation or N-acylation. These reactions allow for the introduction of a wide variety of substituents, which can be used to modulate the compound's physical, chemical, and biological properties.

N-Alkylation: This involves reacting the piperazine nitrogen with an alkyl halide (e.g., alkyl iodide or bromide) or other alkylating agents. A significant challenge in the N-alkylation of piperazine is preventing dialkylation, where the alkylating agent reacts with both nitrogen atoms. To achieve selective mono-alkylation, several strategies can be employed. One method is to use a large excess of the piperazine starting material to favor the mono-substituted product. Another approach involves the in situ formation of a monopiperazinium salt (e.g., with piperazine dihydrochloride), which deactivates one nitrogen, thereby promoting mono-alkylation.

N-Acylation: This reaction involves treating the compound with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. N-acylation is generally easier to control than N-alkylation, and mono-acylation is often readily achieved. This reaction attaches a carbonyl-containing group to the piperazine nitrogen, forming an amide linkage. This modification can be used to introduce a diverse range of functional groups.

Table 2: Strategies for Selective Functionalization of the Piperazine Ring

| Reaction Type | Reagent Class | Key Strategy for Mono-Substitution |

| N-Alkylation | Alkyl Halides (R-X) | Use of a large excess of the piperazine compound. |

| Formation of a monoprotonated piperazine salt to reduce nucleophilicity of one nitrogen. | ||

| N-Acylation | Acid Chlorides (RCOCl) | Generally proceeds to mono-acylation under controlled conditions. |

| Acid Anhydrides ((RCO)₂O) | Reaction is typically selective for the more nucleophilic secondary amine. |

Functionalization at Other Piperazine Positions

The presence of a secondary amine at the N-4 position of the piperazine ring in this compound offers a prime site for a variety of functionalization reactions. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting derivatives.

Common derivatization strategies at this position include N-alkylation, N-arylation, acylation, and sulfonylation.

N-Alkylation and N-Arylation: The nucleophilic secondary amine can be readily alkylated using various alkyl halides or subjected to reductive amination with aldehydes and ketones. N-arylation can be achieved through methods like the Buchwald-Hartwig cross-coupling reaction, which allows for the introduction of a wide range of aryl and heteroaryl substituents. rsc.org These reactions expand the chemical space and allow for the exploration of structure-activity relationships.

Acylation: Acylation of the piperazine nitrogen is a straightforward method to introduce amide functionalities. This is typically achieved by reacting the parent compound with acid chlorides or anhydrides in the presence of a base. Polymer-supported N-acylation techniques, utilizing reagents like carbodiimides with additives (e.g., HOBt, HOAt), are also employed, particularly in the context of combinatorial library synthesis. researchgate.net These methods facilitate high-throughput synthesis and purification.

Sulfonylation: The synthesis of sulfonamides via the reaction of the piperazine amine with sulfonyl chlorides is another important functionalization. This reaction introduces a key pharmacophoric element and can significantly influence the biological properties of the molecule. Base-mediated C4-selective sulfonylation of the pyridine ring itself has also been explored, though functionalization at the piperazine nitrogen is more common for this scaffold. osi.lvbeilstein-journals.org

Below is a table summarizing representative functionalization reactions at the N-4 position of the piperazine ring:

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-Alkyl piperazine derivative |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl piperazine derivative |

| Acylation | Acid chloride/anhydride, Base (e.g., Et₃N), Solvent (e.g., DCM) | N-Acyl piperazine derivative |

| Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine), Solvent (e.g., DCM) | N-Sulfonyl piperazine derivative |

Stereochemical Control in Piperazine Derivatization

The introduction of stereocenters into the this compound scaffold is of paramount importance for developing compounds with specific interactions with chiral biological targets. Stereochemical control can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and the derivatization with chiral building blocks.

One common approach involves the diastereoselective alkylation of imines derived from chiral aldehydes. nih.gov For instance, the reaction of a chiral aldehyde with an aniline derivative and a trialkylborane can produce alkylated chiral amines with high diastereomeric ratios. nih.gov While not directly demonstrated on this compound, this principle can be applied by first forming an imine between the aldehyde group and a chiral amine, followed by subsequent transformations.

The use of chiral auxiliaries, such as Ellman's tert-butanesulfinamide, is a powerful method for the asymmetric synthesis of chiral amines. osi.lv This auxiliary can be condensed with the aldehyde functionality of the title compound to form a sulfinylimine, which can then undergo diastereoselective nucleophilic addition. Subsequent removal of the auxiliary reveals the chiral amine.

Furthermore, asymmetric synthesis of piperazine derivatives themselves can introduce chirality at the carbon atoms of the piperazine ring. nih.govnih.govtci-thaijo.org Methodologies for the synthesis of chiral 2,3,5-trisubstituted piperazine structures have been developed, often starting from chiral aziridinyl ketones. nih.gov These pre-functionalized chiral piperazines could then be coupled to the pyridine ring to generate stereochemically defined analogues of this compound.

The following table outlines strategies for introducing stereochemical control:

| Strategy | Description | Example Application |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Condensation with Ellman's auxiliary followed by diastereoselective addition. osi.lv |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other. | Manganese-catalyzed asymmetric formal hydroamination of allylic alcohols can produce chiral amino alcohols. acs.org |

| Chiral Building Blocks | Incorporation of a pre-existing chiral molecule into the final structure. | Synthesis using enantiopure piperazine derivatives. nih.gov |

Synthesis of Polycyclic and Condensed Systems Incorporating the this compound Scaffold

The aldehyde functionality and the piperazine ring of this compound are valuable handles for the construction of more complex, rigid polycyclic and condensed heterocyclic systems. These larger scaffolds are of interest for their potential to occupy larger and more complex binding pockets in biological targets.

A prominent strategy for forming fused ring systems is through intramolecular cyclization reactions. For example, the aldehyde can be condensed with a suitable nucleophile, which is tethered to the piperazine ring, to initiate a cyclization cascade.

One important class of fused systems that can be synthesized from pyridine precursors are imidazo[1,2-a]pyridines. rsc.orgnih.govnih.govtci-thaijo.orgrsc.orgorganic-chemistry.org The synthesis of these structures typically involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. While not a direct cyclization of the title compound, derivatization of the aldehyde to an appropriate reactive intermediate could facilitate such a transformation. For instance, conversion of the aldehyde to a halomethyl group followed by reaction with a suitable amine on the piperazine could lead to fused systems.

Another relevant polycyclic system is the pyrimido[1,2-a]pyridine skeleton. The synthesis of related pyrimido[4,5-e]indolizine and pyrimido[5,4-c]quinolizine derivatives has been reported, often involving intramolecular cycloadditions or condensations of functionalized uracil (B121893) derivatives. bioorganica.com.ua By analogy, derivatization of the piperazine moiety of this compound with a pyrimidine-based fragment could provide a precursor for intramolecular cyclization to form novel pyrimido-fused pyridines.

The following table presents potential synthetic routes to polycyclic systems:

| Target Polycyclic System | General Synthetic Approach | Potential Precursor from Title Compound |

| Imidazo[1,2-a]pyridine | Reaction of a 2-aminopyridine derivative with an α-haloketone. rsc.orgorganic-chemistry.org | Derivatization of the aldehyde to an α-haloketone moiety. |

| Pyrimido[1,2-a]pyridine | Intramolecular cyclization of a pyridine bearing a pyrimidine (B1678525) precursor. bioorganica.com.uaresearchgate.net | Acylation of the piperazine with a functionalized pyrimidine carboxylic acid. |

| Pyrido[1,2-a]pyrazine | Cyclocondensation reactions involving piperazine derivatives. nih.gov | Intramolecular reaction between a functionalized piperazine and the pyridine ring. |

Combinatorial Chemistry Approaches for Library Synthesis

Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of compounds for high-throughput screening. The this compound scaffold is well-suited for combinatorial approaches due to its multiple points of diversification.

Solid-Phase Synthesis:

Solid-phase synthesis is a cornerstone of combinatorial chemistry, allowing for the use of excess reagents and simplified purification. The title compound can be immobilized on a solid support through its aldehyde functionality, for instance, by forming an oxime or a hydrazone with a resin-bound linker. The free secondary amine of the piperazine ring is then available for a variety of transformations.

Alternatively, a piperazine derivative can be attached to the solid support, and the pyridinecarboxaldehyde moiety can be introduced in a later step. For example, solid-phase synthesis of polyamines using piperazine building blocks has been demonstrated, employing SN2 alkylation of resin-bound secondary amines. nih.gov

Split-and-Pool Synthesis:

The split-and-pool synthesis strategy allows for the exponential generation of a large number of discrete compounds. organic-chemistry.org In the context of the title compound, a resin-bound piperazine core could be split into multiple portions, with each portion being acylated or sulfonylated with a different building block at the N-4 position. The portions are then pooled, mixed, and split again for a subsequent reaction, for example, at a different position on the scaffold, leading to a vast library of compounds.

The following table illustrates a hypothetical combinatorial library synthesis based on the this compound scaffold.

| Library Generation Step | Building Blocks (Examples) | Resulting Diversity |

| Step 1: Acylation of Piperazine N-4 | R¹-COCl (e.g., Acetyl chloride, Benzoyl chloride) | 2 derivatives |

| Step 2: Reductive Amination of Aldehyde | R²-NH₂ (e.g., Benzylamine, Aniline) | 2 x 2 = 4 final compounds |

This simplified example demonstrates how a small number of building blocks can quickly generate a library of structurally diverse molecules, each with a unique combination of substituents.

Spectroscopic and Diffraction Based Structural Elucidation of 5 1 Piperazinyl 2 Pyridinecarboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms. For 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

Proton NMR (¹H NMR) Analysis for Positional Assignments

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The expected chemical shifts for the protons of this compound are predicted based on the analysis of its parent structures, 2-pyridinecarboxaldehyde (B72084) and piperazine (B1678402). chemicalbook.comchemicalbook.com

The pyridine (B92270) ring protons are expected to appear in the aromatic region of the spectrum. The aldehyde proton (-CHO) is highly deshielded and would appear as a singlet at the downfield end of the spectrum, typically around 9.9-10.1 ppm. chemicalbook.com The proton at position 6 (H-6) of the pyridine ring is adjacent to the nitrogen atom and would be the most downfield of the ring protons. The introduction of the electron-donating piperazinyl group at the C-5 position would cause an upfield shift for the adjacent protons (H-4 and H-6) compared to unsubstituted 2-pyridinecarboxaldehyde. spectrabase.com

The protons of the piperazine ring typically show two distinct signals, corresponding to the methylene (B1212753) groups adjacent to the pyridine ring and those adjacent to the secondary amine (-NH). These would likely appear as multiplets in the aliphatic region of the spectrum. chemicalbook.comchemicalbook.com The NH proton of the piperazine ring would appear as a broad singlet, and its chemical shift can be variable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | ~10.0 | Singlet (s) |

| Pyridine H-6 | ~8.4 | Doublet (d) |

| Pyridine H-3 | ~7.9 | Doublet (d) |

| Pyridine H-4 | ~7.2 | Doublet of Doublets (dd) |

| Piperazine-H (positions 2', 6') | ~3.3 | Triplet (t) |

| Piperazine-H (positions 3', 5') | ~3.0 | Triplet (t) |

| Piperazine-NH | Variable | Broad Singlet (br s) |

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) is used to determine the structure of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal.

The aldehyde carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. spectrabase.com The carbon atoms of the pyridine ring will appear in the aromatic region (110-160 ppm). The carbon atom attached to the aldehyde group (C-2) and the carbon attached to the piperazine nitrogen (C-5) would be significantly affected. The carbons of the piperazine ring would appear in the aliphatic region, generally between 40 and 55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | ~193 |

| Pyridine C-2 | ~153 |

| Pyridine C-5 | ~150 |

| Pyridine C-6 | ~137 |

| Pyridine C-3 | ~122 |

| Pyridine C-4 | ~109 |

| Piperazine C (positions 2', 6') | ~48 |

| Piperazine C (positions 3', 5') | ~45 |

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. youtube.com For this compound, COSY would show cross-peaks between H-3 and H-4, and between H-4 and H-6 on the pyridine ring. It would also confirm the coupling between the different sets of protons within the piperazine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of each carbon atom that has a proton attached. For example, the signal for H-3 would correlate with C-3, H-4 with C-4, and so on. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the molecular structure. youtube.com Key HMBC correlations would include:

The aldehyde proton showing a correlation to the C-2 of the pyridine ring.

The pyridine proton H-6 showing correlations to C-2, C-4, and C-5.

The piperazine protons on C-2' and C-6' showing a correlation to the C-5 of the pyridine ring, confirming the point of attachment.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.govnih.gov The molecular formula of this compound is C₁₀H₁₃N₃O. HRMS would be used to confirm this by measuring the exact mass of the protonated molecule, [M+H]⁺.

Calculated Exact Mass for [C₁₀H₁₄N₃O]⁺: 192.1131

Experimental Measurement: An HRMS measurement would be expected to find a mass that matches this calculated value to within a very small margin of error (typically < 5 ppm), confirming the molecular formula. rsc.org

Fragmentation Pattern Analysis

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides clues about the molecule's structure. libretexts.orgchemguide.co.uk For this compound, the fragmentation in an Electron Ionization (EI) or tandem mass spectrometry (MS/MS) experiment would likely proceed through several key pathways.

The molecular ion peak (M⁺) would be observed at m/z = 191. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) or the loss of the formyl radical (M-29). libretexts.orgnist.gov The piperazine ring is also prone to characteristic fragmentation. researchgate.net A primary fragmentation would be the cleavage of the C5-N(piperazine) bond, leading to fragments corresponding to the pyridinecarboxaldehyde moiety and the piperazine ring. The piperazine ring itself can undergo cleavage to lose ethylene (B1197577) (28 Da) or ethyleneimine (43 Da) fragments. researchgate.netresearchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Identity | Description |

| 191 | [C₁₀H₁₃N₃O]⁺ | Molecular Ion (M⁺) |

| 162 | [C₉H₁₂N₃]⁺ | Loss of formyl radical (-CHO) |

| 148 | [C₈H₁₀N₃]⁺ | Further fragmentation |

| 120 | [C₆H₄N₂O]⁺ | Cleavage of piperazine ring |

| 85 | [C₄H₉N₂]⁺ | Piperazinyl cation |

| 56 | [C₃H₆N]⁺ | Fragment from piperazine ring cleavage |

Note: Fragmentation is complex and these represent only the most likely pathways.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. bohrium.comresearchgate.net In the case of this compound, the IR spectrum provides characteristic absorption bands corresponding to the vibrations of its constituent parts: the pyridine ring, the piperazine ring, and the aldehyde group. bohrium.comresearchgate.netresearchgate.net

The key vibrational modes for this compound can be assigned based on established literature values for similar molecules. researchgate.netrsc.org The stretching vibration of the aldehyde carbonyl group (C=O) is expected to appear as a strong band in the region of 1680-1715 cm⁻¹. The exact position is influenced by the electronic effects of the pyridine ring. The C-H stretching vibration of the aldehyde group is typically observed as a weaker band around 2720-2820 cm⁻¹.

The pyridine ring exhibits several characteristic vibrations. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the pyridine ring are found at wavenumbers above 3000 cm⁻¹. The substitution pattern on the pyridine ring also influences the positions of out-of-plane C-H bending vibrations, which are useful for confirming the substitution pattern.

The piperazine moiety also contributes to the IR spectrum. The N-H stretching vibration of the secondary amine in the piperazine ring is expected to be a medium to weak band in the range of 3300-3500 cm⁻¹. The C-N stretching vibrations of the piperazine ring typically occur in the 1000-1200 cm⁻¹ region. The CH₂ stretching and bending vibrations of the piperazine ring will also be present in the spectrum.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1680 - 1715 |

| Aldehyde | C-H Stretch | 2720 - 2820 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Pyridine Ring | C-H Stretch | > 3000 |

| Piperazine Ring | N-H Stretch | 3300 - 3500 |

| Piperazine Ring | C-N Stretch | 1000 - 1200 |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is used to analyze its chromophoric system. bohrium.comresearchgate.net The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the pyridine ring and the aldehyde group. bohrium.comresearchgate.net

The pyridine ring itself exhibits characteristic absorptions. The π → π* transitions in pyridine typically occur around 200-270 nm. researchgate.net The presence of the electron-donating piperazinyl group and the electron-withdrawing aldehyde group on the pyridine ring will influence the position and intensity of these absorption bands. The piperazinyl group, acting as an auxochrome, is likely to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions.

The aldehyde group possesses a lone pair of electrons on the oxygen atom, which can undergo an n → π* transition. This transition is typically weak and appears at longer wavelengths, often in the near-UV region (around 300-400 nm). The conjugation of the aldehyde group with the pyridine ring can affect the energy of this transition.

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Pyridine Ring | 200 - 280 |

| n → π* | Aldehyde Group | 300 - 400 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netuobaghdad.edu.iq For this compound, a single-crystal X-ray diffraction study would provide detailed information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netuobaghdad.edu.iq

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be influenced by various intermolecular forces, including hydrogen bonding and π-π stacking interactions. researchgate.net The presence of the piperazine N-H group allows for the formation of hydrogen bonds, where the N-H group can act as a hydrogen bond donor and the nitrogen atom of the pyridine ring or the oxygen atom of the aldehyde group can act as acceptors. These hydrogen bonds can link molecules together to form one-, two-, or three-dimensional networks, which stabilize the crystal lattice.

Conformation Analysis of the Piperazine and Pyridine Rings

X-ray crystallography would reveal the preferred conformation of the flexible piperazine ring. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. The analysis would determine the precise bond angles and torsion angles within the piperazine ring, confirming its chair conformation.

The analysis would also provide precise measurements of the bond lengths and angles within the pyridine ring, which would be consistent with its aromatic character. The orientation of the aldehyde group relative to the pyridine ring would also be determined. Due to steric hindrance, the aldehyde group may be slightly twisted out of the plane of the pyridine ring. The dihedral angle between the plane of the pyridine ring and the plane of the aldehyde group would be a key parameter obtained from the crystallographic data.

Mechanistic Investigations of Reactions Involving 5 1 Piperazinyl 2 Pyridinecarboxaldehyde

Reaction Kinetics and Thermodynamic Studies

The kinetics of reactions involving 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde, particularly Schiff base formation with primary amines, are governed by a multi-step equilibrium process. The reaction proceeds through the initial nucleophilic attack of an amine on the aldehyde's carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal or carbinolamine. researchgate.net This is followed by a dehydration step to yield the final imine (Schiff base).

Conversely, the basicity of the piperazine (B1678402) and pyridine (B92270) nitrogen atoms plays a crucial role. The rate of imine formation is often maximal in a slightly acidic pH range (around 4-5). At very low pH, the amine nucleophile becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.

Thermodynamic studies on the formation of imines from aromatic aldehydes and amines show that the position of the equilibrium is influenced by the electronic nature of substituents. The equilibrium constant for the formation of the iminium ion from glycine (B1666218) and various pyridine carboxaldehydes has been determined, providing a model for the thermodynamic stability of these products. For this compound, the electron-donating piperazinyl group might slightly disfavor the initial addition step thermodynamically but could influence the pKa of the resulting iminium ion, affecting its stability at different pH values.

A hypothetical kinetic vs. thermodynamic profile for the reaction of this compound with a generic primary amine (R-NH₂) is presented below, based on established principles.

This table is illustrative and based on general principles of physical organic chemistry, as direct experimental data for the target compound is not available.

Catalysis in Transformations of the Compound

Reactions of this compound can be significantly accelerated through catalysis. The most common reaction, imine formation, is itself acid-catalyzed. However, other transformations can be facilitated by transition metal or organocatalysts.

Acid Catalysis: As previously mentioned, the dehydration of the hemiaminal intermediate is the key step accelerated by acid. The protonation of the hydroxyl group turns it into a good leaving group (water), facilitating the formation of the C=N double bond.

Metal Catalysis: The pyridine and piperazine nitrogens, along with the aldehyde oxygen, make this compound an excellent ligand for metal ions. Coordination of a Lewis acidic metal ion (e.g., Cu(II), Zn(II), Ni(II)) to the aldehyde's oxygen atom can further enhance the carbonyl carbon's electrophilicity, catalyzing nucleophilic additions. Such metal complexes can also act as catalysts themselves in other reactions. For instance, copper(II) complexes involving pyridine-2-carbaldehyde have been used to catalyze the synthesis of pyran derivatives.

Organocatalysis: The piperazine moiety itself can act as an organocatalyst. Secondary amines like piperazine are known to catalyze reactions by forming nucleophilic enamines or activating substrates through hydrogen bonding. While the primary function here is as a substituent, the basic nitrogens of the piperazine ring could play a cooperative catalytic role in certain intramolecular or intermolecular reactions.

Table 2: Potential Catalytic Systems for Reactions

| Catalyst Type | Example | Role in Reaction |

|---|---|---|

| Brønsted Acid | Acetic Acid | Protonates the hemiaminal hydroxyl group to facilitate dehydration. |

| Lewis Acid (Metal Ion) | CuCl₂ | Coordinates to the carbonyl oxygen, increasing electrophilicity for nucleophilic attack. |

| Transition Metal Complex | Rhodium/Copper Catalysts | Potential for C-H functionalization or cycloaddition reactions. |

Role of Solvent Effects and pH in Reaction Pathways

The solvent environment and pH are critical parameters that can dictate the rate, equilibrium position, and even the pathway of reactions involving this compound.

Solvent Effects: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products. For the formation of a Schiff base, polar protic solvents like water or ethanol (B145695) can participate in the reaction mechanism by stabilizing charged intermediates and facilitating proton transfer steps. In aqueous media, pyridinecarboxaldehydes are known to form hydrates, which can complicate kinetic analyses as the hydrate (B1144303) must first revert to the free aldehyde to react. The equilibrium between the aldehyde, its hydrate, and the subsequent imine is a key consideration.

pH Effects: The pH of the medium has a profound and well-documented effect on imine formation.

Low pH (highly acidic): The piperazine and pyridine nitrogens, as well as any external amine nucleophile, will be protonated. This renders the amine non-nucleophilic, drastically slowing or stopping the initial addition step.

Optimal pH (mildly acidic, ~4-6): There is a sufficient concentration of unprotonated amine to act as a nucleophile and enough acid to catalyze the dehydration of the hemiaminal intermediate. This typically results in the maximum reaction rate.

The specific pKa values of the piperazine nitrogens (typically around 9.8 for the second protonation and 5.7 for the first) and the pyridine nitrogen (pKa of pyridinium (B92312) is ~5.2) in the molecule will define the precise pH-rate profile.

Intermediate Identification and Characterization

The direct observation and characterization of reaction intermediates are paramount for confirming a proposed mechanism. In reactions of this compound, the primary intermediate of interest is the hemiaminal (or carbinolamine).

Hemiaminal Intermediate: Hemiaminals are often transient and difficult to isolate, as they readily revert to starting materials or dehydrate to form imines. researchgate.net However, in some cases, particularly with electron-withdrawing groups or under specific conditions, they can be stable enough for characterization. Studies on the reaction of pyridine-2-carbaldehyde with hydrazine (B178648) have successfully identified and even isolated stable hemiaminal intermediates using NMR spectroscopy.

For this compound, the hemiaminal formed upon reaction with a primary amine would feature a carbon atom bonded to a hydroxyl group, the pyridine ring, a hydrogen, and the nitrogen of the incoming amine.

Spectroscopic Characterization:

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying intermediates. The formation of a hemiaminal would be indicated by the disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the appearance of a new methine proton signal at a more upfield position (~5-6 ppm). Similarly, the aldehyde carbon signal (~190-200 ppm) in the ¹³C NMR spectrum would be replaced by a new signal for the hemiaminal carbon (~80-90 ppm).

IR Spectroscopy: The disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of a broad O-H stretching band would signal the formation of the hemiaminal.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect the mass of transient, charged intermediates in the reaction mixture.

The subsequent formation of the imine would be confirmed by the appearance of a C=N stretch in the IR spectrum and characteristic chemical shifts for the imine proton and carbon in NMR spectra.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine-2-carboxaldehyde |

| Piperazine |

| Pyridine |

| Acetic Acid |

| Copper(II) chloride |

| Zinc(II) chloride |

| Nickel(II) chloride |

| Pyridine-2-carboxylic acid |

| Water |

| Ethanol |

Coordination Chemistry and Metal Complexation with 5 1 Piperazinyl 2 Pyridinecarboxaldehyde As a Ligand

Ligand Design Principles and Chelation Properties

The design of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde as a ligand is predicated on the strategic placement of multiple donor atoms, allowing it to form stable chelate rings with a central metal ion. The primary donor sites are the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the aldehyde group, and at least one of the nitrogen atoms of the piperazine (B1678402) ring.

The key features contributing to its chelation properties are:

Multidenticity: The molecule can act as a bidentate or tridentate ligand. A common coordination mode involves the pyridinyl nitrogen and the aldehyde oxygen, forming a five-membered chelate ring. The piperazine nitrogen can also coordinate, leading to the formation of additional, larger chelate rings, which enhances complex stability (the chelate effect).

Donor Atom Combination: The ligand presents a combination of hard (oxygen) and borderline/soft (nitrogen) donor atoms. This allows it to coordinate effectively with a variety of metal ions, from hard first-row transition metals to softer, heavier metals, based on the principles of Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org

Structural Flexibility: The piperazine ring exists in a flexible chair conformation, and the bond connecting it to the pyridine ring allows for rotation. This conformational flexibility enables the ligand to adapt to the preferred coordination geometry of different metal ions.

Reactive Aldehyde Group: The aldehyde group not only acts as a coordination site but can also be chemically modified. For instance, it can undergo condensation reactions with amines to form Schiff base ligands with even higher denticity and more complex coordination behavior.

The combination of the pyridine ring with a piperazine moiety can enhance biological activity and creates versatile binding possibilities with metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands analogous to this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Cu, Co, Ni, Fe)

The synthesis of transition metal complexes generally involves the direct reaction of the ligand with a metal halide or acetate (B1210297) salt in a solvent like ethanol (B145695) or methanol (B129727). researchgate.net The reaction mixture is often stirred and may require heating or refluxing to facilitate complex formation. The resulting solid complexes can then be isolated by filtration, washed, and dried. For instance, the synthesis of Ni(II) complexes with pyridine-based ligands has been achieved by reacting the ligand with nickel chloride hexahydrate in a warm ethanol solution, followed by refluxing. researchgate.net Similarly, Cu(II), Co(II), and Fe(II) complexes with related ligands have been synthesized and characterized. researchgate.net

The characterization of these complexes relies on a suite of analytical techniques:

Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex.

Infrared (IR) Spectroscopy: To identify which donor atoms are involved in coordination by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O of the aldehyde, C=N of the pyridine).

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry and the nature of the metal-ligand bond.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the oxidation state and spin state of the metal ion, and by extension, its coordination geometry.

| Metal Ion | Typical Starting Salt | Common Solvent | Expected Geometry | Characterization Methods |

|---|---|---|---|---|

| Cu(II) | CuCl₂, Cu(OAc)₂ | Ethanol, Methanol | Square Planar, Distorted Octahedral | IR, UV-Vis, AAS, Magnetic Susceptibility researchgate.net |

| Co(II) | CoCl₂, Co(OAc)₂ | Ethanol, Methanol | Tetrahedral, Octahedral | IR, UV-Vis, Elemental Analysis researchgate.net |

| Ni(II) | NiCl₂, Ni(OAc)₂ | Ethanol, Methanol | Square Planar, Octahedral | IR, UV-Vis, AAS, Magnetic Susceptibility researchgate.net |

| Fe(II)/Fe(III) | FeCl₂, FeCl₃ | Ethanol, Methanol | Octahedral | IR, UV-Vis, Magnetic Susceptibility |

Main Group Metal Complexation

While less common than transition metals, main group metals can also form complexes with such ligands. Research on the closely related ligand (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine has shown complexation with Group 12 metals (Zn, Cd, Hg), which share some characteristics with main group metals. rsc.org The synthesis follows similar procedures, often yielding complexes with diverse structures. For example, reacting the ligand with zinc chloride can result in complexes with both trigonal bipyramidal/square pyramidal and distorted tetrahedral geometries within the same crystal structure. rsc.org The coordination chemistry with lighter main group elements like Mg(II) or Ca(II) is less explored but possible, likely involving coordination primarily through the hard oxygen donor of the aldehyde group.

Elucidation of Coordination Modes and Geometries

The versatility of this compound and related ligands leads to a variety of coordination modes and complex geometries, which are typically elucidated using single-crystal X-ray diffraction.

Mononuclear Complexes: The ligand can chelate to a single metal center. In a tridentate N,N,O-coordination mode, it can form a distorted octahedral complex with a 2:1 ligand-to-metal ratio, [M(L)₂]. In such cases, the ligands often arrange themselves in a meridional fashion around the metal ion. mdpi.com With a 1:1 ligand-to-metal ratio, other co-ligands (like halides or solvent molecules) complete the coordination sphere, leading to geometries like square pyramidal or distorted trigonal bipyramidal. rsc.orgmdpi.com

Polynuclear Complexes: The piperazine group, with its second nitrogen atom, can act as a bridge between two metal centers. This allows for the formation of polynuclear complexes, including dimers, polymers, or more complex grid-like structures. mdpi.com For example, a related cadmium complex forms a polymeric chain where the ligand bridges Cd(II) ions, resulting in a distorted octahedral environment for each metal center. rsc.org

Variable Geometries: The final geometry is highly dependent on the metal ion's intrinsic preference, the steric hindrance of the ligand, and the presence of counter-ions or solvent molecules that can also coordinate. Studies on analogous systems have revealed a range of geometries including distorted tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral. rsc.orgmdpi.com

| Metal Ion | Ligand System | Coordination Number | Observed Geometry | Reference |

|---|---|---|---|---|

| Zn(II) | (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | 4 and 5 | Distorted Tetrahedral & Trigonal Bipyramidal/Square Pyramidal | rsc.org |

| Cd(II) | (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | 6 | Distorted Octahedral (polymeric) | rsc.org |

| Hg(II) | (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | 5 | Square Pyramidal | rsc.org |

| Co(III) | Picolinoyl hydrazone derivative | 6 | Distorted Octahedral | mdpi.com |

| Cu(II) | Picolinoyl hydrazone derivative | 5 | Distorted Square Pyramidal/Trigonal Bipyramidal | mdpi.com |

Spectroscopic Probes for Metal-Ligand Interactions

Spectroscopy is indispensable for probing the details of metal-ligand interactions, especially when single crystals for X-ray diffraction are unavailable.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide key insights. d-d transitions, which are typically weak, are characteristic of the metal's coordination geometry (e.g., octahedral vs. tetrahedral). More intense bands are often due to charge transfer transitions, either from the ligand to the metal (LMCT) or metal to ligand (MLCT), which confirm the electronic interaction between the two. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is specific to paramagnetic complexes (e.g., Cu(II), high-spin Fe(III), high-spin Co(II)). The EPR spectrum gives information about the electronic ground state and the environment of the unpaired electron(s). The g-values and hyperfine coupling constants can help to distinguish between different geometries (e.g., square planar vs. tetrahedral for Cu(II)) and provide details about the nature of the metal-ligand covalent bonds.

Nuclear Magnetic Resonance (NMR) of Paramagnetic Complexes: While NMR spectra of paramagnetic complexes are more complex than their diamagnetic counterparts due to peak broadening and large shifts, they provide invaluable structural information. The paramagnetic shifts of the ligand's protons are sensitive to their distance from the metal center, allowing for the mapping of the ligand's coordination mode in solution.

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is a powerful tool for characterizing complexes in solution. It can identify the mass of the intact complex ion, confirming its composition. nih.gov Fragmentation patterns observed during collision-induced dissociation can further reveal details about the complex's structure and the relative strengths of the coordination bonds. nih.gov

Applications of Metal Complexes in Catalysis Research

Pyridine-containing ligands and their metal complexes are widely studied for their catalytic activity in various organic transformations. researchgate.net While specific catalytic applications for complexes of this compound are not yet widely reported, the structural motifs present suggest significant potential.

Complexes based on related pyridine ligands have shown promise in several areas:

Oxidation Catalysis: Iron and copper complexes with pyridine-containing ligands are known to catalyze the oxidation of substrates like alkenes and alcohols. For example, iron complexes can act as catalysts for alkene epoxidation using H₂O₂ as the oxidant.

C-C Bond Formation: Palladium complexes with pyridine-based ligands are used in cross-coupling reactions. More broadly, cobalt complexes have been used for the cyclocotrimerization of alkynes and nitriles to synthesize substituted pyridines. researchgate.net

Polymerization: Transition metal complexes with Schiff base ligands derived from pyridine aldehydes can act as catalysts for polymerization reactions.

The combination of a pyridine ring, which can stabilize various metal oxidation states, and the flexible, potentially bridging piperazine unit makes this compound a promising ligand for developing novel homogeneous catalysts. The electronic and steric properties of the complex can be fine-tuned by modifying the piperazine ring or by forming Schiff base derivatives at the aldehyde, potentially leading to catalysts with high activity and selectivity.

Computational Chemistry and in Silico Studies of 5 1 Piperazinyl 2 Pyridinecarboxaldehyde

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The piperazine (B1678402) ring typically exists in a chair conformation, but can undergo ring-flipping. The linkage to the pyridine (B92270) ring and the nature of any substituents can influence the preferred conformation and the energy barrier for this inversion. Similarly, the rotational freedom around the C-N bond connecting the piperazine and pyridine rings, as well as the orientation of the carboxaldehyde group, contributes to a complex potential energy surface.

MD simulations, which model the movement of atoms and molecules over time, can provide insights into the dynamic behavior of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde in different environments, such as in a solvent or interacting with a biological target. nih.gov For instance, simulations could reveal stable conformations, the frequency of conformational changes, and the formation of intramolecular hydrogen bonds. Studies on related piperazinyl-quinoxaline derivatives have utilized MD simulations to understand the stability of ligand-receptor complexes, a technique that would be directly applicable here. rsc.orgchemicalbook.com

Table 1: Key Conformational Parameters for Analysis

| Parameter | Description | Expected Significance for this compound |

| Piperazine Ring Conformation | Analysis of chair, boat, and twist-boat conformations. | The chair conformation is expected to be the most stable, but interactions can induce other forms. |

| Dihedral Angle (Pyridine-Piperazine) | The angle of rotation around the bond connecting the two rings. | Determines the relative orientation of the two cyclic systems, impacting overall shape and interaction potential. |

| Aldehyde Group Orientation | The orientation of the C=O group relative to the pyridine ring. | Influences the molecule's polarity and ability to act as a hydrogen bond acceptor. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. researchgate.net DFT methods are used to calculate the electron density and derive properties such as orbital energies, electrostatic potential, and reactivity indices. researchgate.netresearchgate.net For this compound, DFT calculations would elucidate the distribution of electrons across the molecule, highlighting regions of high or low electron density that are critical for its chemical reactivity and intermolecular interactions. Studies on related pyridine derivatives have successfully used DFT to optimize molecular structures and analyze electronic properties. researchgate.net

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in molecular orbital theory. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is likely to be located on the electron-rich piperazine and pyridine rings, while the LUMO may be associated with the electron-withdrawing carboxaldehyde group. rsc.org The precise energies and distribution of these orbitals, which can be accurately calculated using DFT, would be critical for predicting its behavior in chemical reactions and its electronic properties. amerigoscientific.com

Table 2: Conceptual HOMO-LUMO Data

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons; a higher energy suggests greater electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons; a lower energy suggests greater electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower stability. |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule, projected onto its electron density surface. chemenu.com These maps use a color scale to indicate regions of negative, neutral, and positive electrostatic potential. Red colors typically denote electron-rich areas (negative potential), which are prone to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), susceptible to nucleophilic attack.

For this compound, the ESP map would likely show a negative potential around the nitrogen atoms of the pyridine and piperazine rings, as well as the oxygen atom of the carboxaldehyde group, as these are sites with lone pairs of electrons. sigmaaldrich.com Conversely, the hydrogen atoms, particularly the one on the aldehyde group and those on the piperazine ring (if protonated), would exhibit a positive potential. ESP maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for molecular recognition and binding to biological targets. bldpharm.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural features of a set of molecules with a particular physical, chemical, or biological property. nih.gov These models are built by calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) and then using statistical methods to find the best correlation with an experimentally determined property.

While no specific QSPR models for this compound have been reported, this methodology could be applied to predict various properties, such as solubility, lipophilicity (logP), and boiling point. To develop a QSPR model, a dataset of related compounds with known property values would be required. The model could then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. The development of QSAR/QSPR models is a well-established practice in medicinal chemistry for predicting the bioactivity of compounds. rsc.orgrsc.org

Docking Studies with Relevant Molecular Targets (Conceptual Framework)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein or other biological macromolecule. sigmaaldrich.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given the structural motifs present in this compound, several classes of biological targets could be of interest. The piperazine ring is a common scaffold in many biologically active compounds, and the pyridine ring can participate in various interactions, including hydrogen bonding and π-stacking.

A conceptual docking study for this compound would involve:

Target Selection: Identifying potential protein targets based on the pharmacology of structurally similar compounds. For instance, piperazine and pyridine derivatives have been explored as inhibitors of various kinases, proteases, and G-protein coupled receptors. chemicalbook.com

Ligand and Protein Preparation: Generating a 3D structure of this compound and preparing the crystal structure of the target protein, which often involves adding hydrogen atoms and assigning partial charges.

Docking Simulation: Using a docking algorithm to explore the possible binding modes of the ligand within the active site of the protein. The algorithm samples a large number of orientations and conformations and scores them based on a scoring function that estimates the binding affinity.

Analysis of Results: The top-ranked poses are then analyzed to understand the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex. For example, the nitrogen atoms of the pyridine and piperazine rings could act as hydrogen bond acceptors, while the pyridine ring itself could engage in π-π stacking with aromatic amino acid residues in the binding site. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict spectroscopic properties, which can aid in the characterization and identification of a compound. DFT calculations, for example, can be used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as electronic transitions that correspond to UV-Visible spectra. Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. This approach has been successfully applied to other heterocyclic compounds.

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Role in the Construction of Advanced Heterocyclic Systems

The pyridine (B92270) and piperazine (B1678402) motifs are considered "privileged scaffolds" in medicinal chemistry, as they are frequently found in biologically active compounds. chemenu.commdpi.com The subject compound serves as an excellent starting point for synthesizing advanced, multi-ring heterocyclic systems.

A primary pathway for this involves the reaction of the aldehyde group. For instance, pyridinecarboxaldehydes can react with compounds like isonitrosoacetophenone hydrazones to generate fused heterocyclic systems such as 3-(pyridin-2-yl)-1,2,4-triazines. researchgate.net This type of condensation and subsequent cyclization demonstrates the potential of the 5-(1-piperazinyl)-2-pyridinecarboxaldehyde scaffold to be converted into more elaborate triazine-based structures.

Furthermore, the core structure is suitable for reactions that build fused rings onto the pyridine nucleus. The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is a powerful method for creating imidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide. researchgate.net While the target compound itself is not an aminopyridine, its aldehyde group can serve as the aldehyde component in such reactions, leading to highly substituted heterocyclic products. The piperazine unit in these cases would be carried through the synthesis to become a key substituent on the final advanced heterocyclic system, influencing its physicochemical properties and biological interactions.

Use in Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient tools for generating molecular diversity and complexity. nih.govnih.gov The functional groups present in this compound make it an excellent candidate for inclusion in various MCRs to rapidly assemble complex scaffolds. nih.govresearchgate.net

The Ugi four-component reaction (U-4CR), for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-amide backbone. This reaction is a versatile tool for creating peptide-like structures and macrocycles. uni-kiel.de this compound can act as the aldehyde component in a U-4CR, incorporating its substituted pyridine ring directly into the final product. The piperazine moiety can either be protected and inert during the reaction or be designed to participate in subsequent intramolecular reactions.

The table below illustrates a hypothetical Ugi four-component reaction to demonstrate how the compound could be used to assemble a complex scaffold.

Table 1: Hypothetical Ugi Four-Component Reaction

| Component A (Aldehyde) | Component B (Amine) | Component C (Carboxylic Acid) | Component D (Isocyanide) | Resulting Scaffold |

|---|

This strategy allows for the rapid generation of libraries of complex molecules where diversity can be introduced by varying the other three components of the reaction, while retaining the core piperazinyl-pyridine structure.

Contribution to the Synthesis of Macrocyclic and Supramolecular Structures

Macrocycles, which are ring structures containing 12 or more atoms, are of growing interest in drug discovery as they can tackle challenging biological targets like protein-protein interactions. nih.govresearchgate.net The synthesis of macrocycles often relies on bifunctional building blocks that can undergo intramolecular cyclization. This compound is an ideal precursor for such strategies.

A notable method involves the synthesis of macrocyclic peptides by forming a stable imidazopyridinium (IP⁺) ring. nih.gov In this approach, a linear peptide containing two amine groups can form an intramolecular imine, which is then "trapped" by a pyridine-2-carboxaldehyde derivative to form the rigid, fused IP⁺ heterocycle, thus completing the macrocycle. nih.gov this compound is a suitable substrate for this reaction, where the piperazine group would serve as a key substituent on the final macrocyclic product, potentially enhancing its solubility or providing a handle for further functionalization. nih.gov This method is highly efficient and has been used to create libraries of macrocyclic peptides with favorable properties, such as improved membrane permeability. nih.gov

The versatility of this approach is demonstrated by the wide range of substituted pyridine-2-carboxaldehydes that can be used, as detailed in the following table based on reported findings for imidazopyridinium-based macrocyclization.

Table 2: Research Findings on Pyridine-2-Carboxaldehyde (P2CA) Derivatives in Macrocyclization

| P2CA Derivative Type | Performance in IP⁺ Macrocyclization | Reference |

|---|---|---|

| Electron-donating group substituents | Good to excellent yields | nih.gov |

| Electron-withdrawing group substituents (-F, -CN) | Lower efficiency and yield | nih.gov |

| Quinoline carboxaldehydes | Excellent substrates | nih.gov |